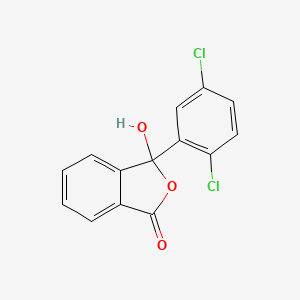
1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one is a chemical compound with significant potential in various scientific fields. It is a member of the azetidinone family, characterized by a four-membered lactam ring. This compound is known for its unique structural features and diverse reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4-(2-oxopropyl)azetidin-2-one with hydroxylating agents to introduce the hydroxy group at the 1-position. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium acetate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.
Major Products:
Applications De Recherche Scientifique
1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition of key metabolic or signaling pathways .
Comparaison Avec Des Composés Similaires
- 4-(2-oxopropyl)azetidin-2-one
- 1-Hydroxy-4-methylazetidin-2-one
- 4-Methyl-4-(2-oxopropyl)azetidin-2-one
Uniqueness: 1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one stands out due to the presence of both a hydroxy group and a ketone group, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
141942-26-9 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
1-hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one |
InChI |
InChI=1S/C7H11NO3/c1-5(9)3-7(2)4-6(10)8(7)11/h11H,3-4H2,1-2H3 |
Clé InChI |
GOOYOSDTKFXLEH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1(CC(=O)N1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12524024.png)
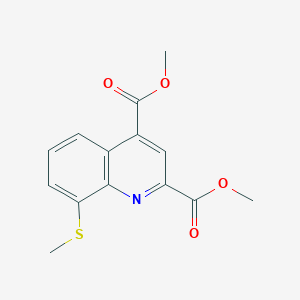
![2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one](/img/structure/B12524036.png)

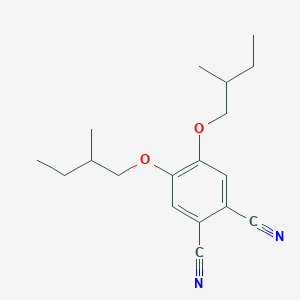

![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)

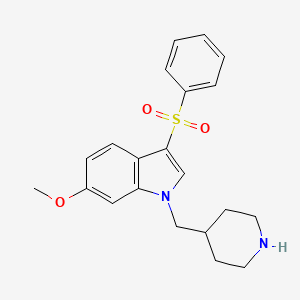
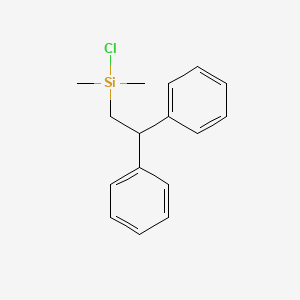
![Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride](/img/structure/B12524074.png)
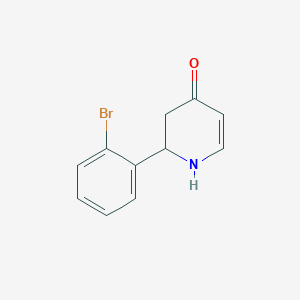
![[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile](/img/structure/B12524098.png)
